

# Spectroscopic Data of 1-Bromo-1-fluorocyclohexane: A Technical Guide

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## Compound of Interest

Compound Name: **1-Bromo-1-fluorocyclohexane**

Cat. No.: **B14755323**

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-Bromo-1-fluorocyclohexane**. Due to a lack of publicly available experimental spectra for this specific compound, this document leverages data from analogous compounds, namely bromocyclohexane and fluorocyclohexane, to provide well-founded predictions for its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^{19}\text{F}$  NMR, IR, and Mass Spectrometry data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Bromo-1-fluorocyclohexane**. These predictions are based on the analysis of substituent effects and established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ , 400 MHz)

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment            |
|---------------------------------|--------------|-------------|-----------------------|
| 2.20 - 2.40                     | m            | 2H          | H-2, H-6 (axial)      |
| 1.95 - 2.15                     | m            | 2H          | H-2, H-6 (equatorial) |
| 1.60 - 1.85                     | m            | 4H          | H-3, H-5              |
| 1.30 - 1.55                     | m            | 2H          | H-4                   |

Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ , 100 MHz)

| Chemical Shift ( $\delta$ ) ppm          | Assignment |
|--|------------|
| 105.0 (d, $^1\text{JCF} \approx 240$ Hz) | C-1        |
| 38.0 (d, $^2\text{JCF} \approx 20$ Hz)   | C-2, C-6   |
| 24.5                                     | C-3, C-5   |
| 23.0                                     | C-4        |

Predicted  $^{19}\text{F}$  NMR Data (in  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ ) ppm | Multiplicity |
|---------------------------------|--------------|
| -150 to -180                    | m            |

## Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                 |
|--------------------------------|-----------|----------------------------|
| 2945 - 2860                    | Strong    | C-H stretching             |
| 1450                           | Medium    | CH <sub>2</sub> scissoring |
| 1150 - 1050                    | Strong    | C-F stretching             |
| 680 - 580                      | Strong    | C-Br stretching            |

## Mass Spectrometry (MS)

Predicted Key Mass Fragments (Electron Ionization)

| m/z     | Proposed Fragment                             |
|---------|---|
| 182/180 | [M] <sup>+</sup> (Molecular ion)              |
| 101     | [M - Br] <sup>+</sup>                         |
| 81      | [C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup> |
| 55      | [C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup> |

## Experimental Protocols

The following are detailed, hypothetical protocols for the acquisition of spectroscopic data for **1-Bromo-1-fluorocyclohexane**.

## NMR Spectroscopy

Sample Preparation:

- Weigh approximately 15-20 mg of **1-Bromo-1-fluorocyclohexane** into a clean, dry vial.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulate matter.

- Cap the NMR tube securely.

<sup>1</sup>H NMR Acquisition:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Pulse Sequence: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 20 ppm

<sup>13</sup>C NMR Acquisition:

- Instrument: 100 MHz NMR Spectrometer
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Pulse Sequence: zgpg30 (proton decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm

<sup>19</sup>F NMR Acquisition:

- Instrument: 376 MHz NMR Spectrometer
- Solvent: CDCl<sub>3</sub>

- Temperature: 298 K
- Pulse Sequence: zg30
- Number of Scans: 64
- Relaxation Delay: 1.5 s
- Spectral Width: 300 ppm

## Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of liquid **1-Bromo-1-fluorocyclohexane** directly onto the center of the ATR crystal.
- Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Clean the ATR crystal thoroughly with isopropanol after the measurement.

## Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **1-Bromo-1-fluorocyclohexane** (approximately 1 mg/mL) in dichloromethane.

GC-MS Analysis:

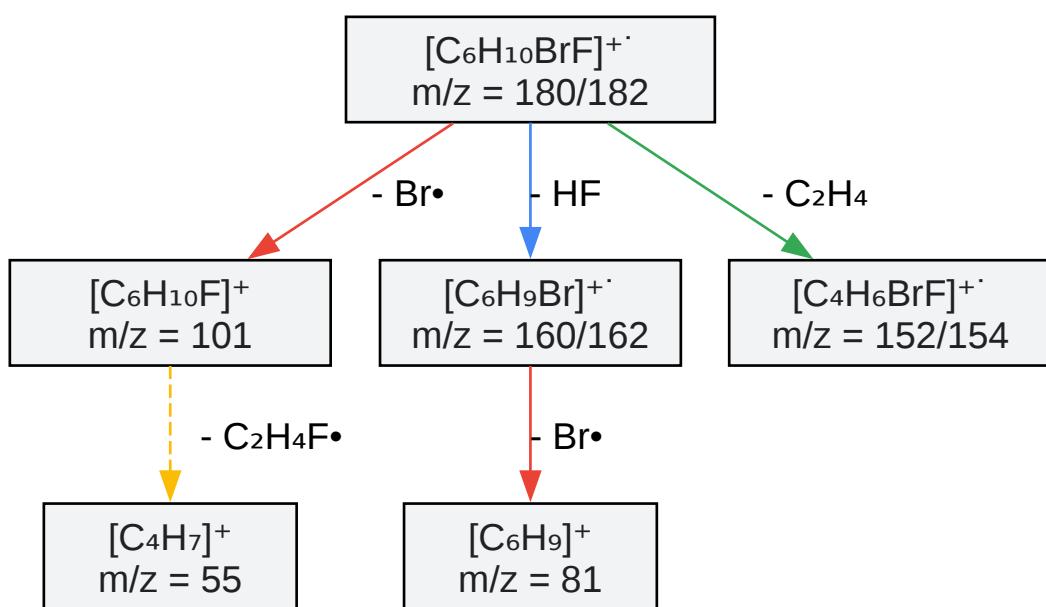
- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent

- Column: HP-5ms (30 m x 0.25 mm x 0.25  $\mu\text{m}$ )
- Inlet Temperature: 250°C
- Injection Volume: 1  $\mu\text{L}$  (split mode, 50:1)
- Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

## Visualizations

The following diagrams illustrate the predicted spectroscopic features of **1-Bromo-1-fluorocyclohexane**.

Caption: Predicted NMR correlations for **1-Bromo-1-fluorocyclohexane**.



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